molecular formula C22H26N4O3 B4977082 1-(2-phenoxyethyl)-4-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

1-(2-phenoxyethyl)-4-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

Cat. No. B4977082
M. Wt: 394.5 g/mol
InChI Key: VCGXMRLWOHEFIB-UHFFFAOYSA-N
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Description

1-(2-phenoxyethyl)-4-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 1-(2-phenoxyethyl)-4-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is not fully understood. However, studies have suggested that this compound can inhibit the activity of enzymes that are involved in cancer cell proliferation. Additionally, this compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects
1-(2-phenoxyethyl)-4-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in these cells. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 1-(2-phenoxyethyl)-4-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine in lab experiments is its potent anti-cancer properties. This compound can inhibit the growth of cancer cells and induce apoptosis in these cells, making it an attractive candidate for cancer research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage of this compound.

Future Directions

There are many future directions for the study of 1-(2-phenoxyethyl)-4-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine. One of the significant areas of research includes the development of novel anti-cancer drugs based on this compound. Additionally, further studies are needed to determine the mechanism of action of this compound and its potential applications in other fields such as inflammation and oxidative stress.
Conclusion
In conclusion, 1-(2-phenoxyethyl)-4-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. Further research is needed to determine the safe dosage of this compound and its potential applications in other fields.

Synthesis Methods

The synthesis of 1-(2-phenoxyethyl)-4-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine can be achieved using different methods. One of the commonly used methods involves the reaction of 1-(2-phenoxyethyl)piperazine with 3-(phenoxymethyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of a catalyst. This reaction results in the formation of the desired compound with high yield and purity.

Scientific Research Applications

1-(2-phenoxyethyl)-4-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has been widely studied for its potential applications in various fields. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells.

properties

IUPAC Name

5-[[4-(2-phenoxyethyl)piperazin-1-yl]methyl]-3-(phenoxymethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-3-7-19(8-4-1)27-16-15-25-11-13-26(14-12-25)17-22-23-21(24-29-22)18-28-20-9-5-2-6-10-20/h1-10H,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGXMRLWOHEFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=CC=CC=C2)CC3=NC(=NO3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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